molecular formula C9H10Cl3N3O B12701224 Glycine, (2,6-dichlorobenzylidene)hydrazide, hydrochloride CAS No. 128153-70-8

Glycine, (2,6-dichlorobenzylidene)hydrazide, hydrochloride

Cat. No.: B12701224
CAS No.: 128153-70-8
M. Wt: 282.5 g/mol
InChI Key: GMRUQUQTRBEUFM-CMZQJCRFSA-N
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Description

Glycine, (2,6-dichlorobenzylidene)hydrazide, hydrochloride is a chemical compound that combines the properties of glycine and hydrazide derivatives. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of the 2,6-dichlorobenzylidene group adds unique chemical properties that can be exploited for specific reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of glycine, (2,6-dichlorobenzylidene)hydrazide, hydrochloride typically involves the reaction of glycine hydrazide with 2,6-dichlorobenzaldehyde in the presence of hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The general reaction scheme is as follows:

    Reactants: Glycine hydrazide and 2,6-dichlorobenzaldehyde.

    Catalyst: Hydrochloric acid.

    Conditions: Reflux for several hours.

The product is then purified through recrystallization or other suitable purification methods to obtain the hydrochloride salt of glycine, (2,6-dichlorobenzylidene)hydrazide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Glycine, (2,6-dichlorobenzylidene)hydrazide, hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylidene group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, methanol, water.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dichlorobenzylidene oxides, while reduction can produce hydrazine derivatives .

Scientific Research Applications

Glycine, (2,6-dichlorobenzylidene)hydrazide, hydrochloride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of glycine, (2,6-dichlorobenzylidene)hydrazide, hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of the dichlorobenzylidene group enhances its binding affinity and specificity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    Glycine hydrazide: A simpler analogue without the dichlorobenzylidene group.

    2,6-Dichlorobenzylidene derivatives: Compounds with similar benzylidene groups but different core structures.

    Hydrazones: Compounds with similar hydrazide functionalities but different substituents.

Uniqueness

Glycine, (2,6-dichlorobenzylidene)hydrazide, hydrochloride is unique due to the combination of glycine and dichlorobenzylidene groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific applications in research and industry .

Properties

CAS No.

128153-70-8

Molecular Formula

C9H10Cl3N3O

Molecular Weight

282.5 g/mol

IUPAC Name

2-amino-N-[(E)-(2,6-dichlorophenyl)methylideneamino]acetamide;hydrochloride

InChI

InChI=1S/C9H9Cl2N3O.ClH/c10-7-2-1-3-8(11)6(7)5-13-14-9(15)4-12;/h1-3,5H,4,12H2,(H,14,15);1H/b13-5+;

InChI Key

GMRUQUQTRBEUFM-CMZQJCRFSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)/C=N/NC(=O)CN)Cl.Cl

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C=NNC(=O)CN)Cl.Cl

Origin of Product

United States

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